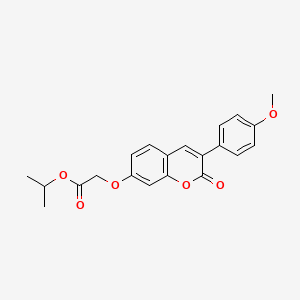
isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound characterized by its complex structure, which includes a coumarin moiety. The chromone ring and methoxyphenyl substituent suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.
Structural Overview
The compound features an isopropyl ester linked to a chromen-7-yl group with a methoxyphenyl substituent. The methoxy group enhances lipophilicity, potentially influencing its biological interactions. The presence of the coumarin structure is significant, as many coumarin derivatives are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that coumarin derivatives often exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be explicitly documented but can be inferred from the properties of structurally similar compounds.
2. Anti-inflammatory Activity
Coumarins are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain coumarin derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may similarly modulate inflammatory responses.
3. Antioxidant Properties
The antioxidant capacity of coumarins is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant potential of this specific compound could be evaluated through assays measuring its ability to neutralize reactive oxygen species (ROS).
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Pathways : Coumarins can inhibit enzymes involved in inflammation and microbial metabolism.
- Modulation of Gene Expression : Some derivatives influence the expression of genes related to oxidative stress and inflammation.
- Direct Interaction with Cellular Targets : The lipophilic nature may facilitate interactions with cell membranes, altering cellular signaling pathways.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-17-9-6-15-10-18(21(23)27-19(15)11-17)14-4-7-16(24-3)8-5-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYHPZHGRNOZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














